5-Chloro-2-methylbenzo[b]thiophene
Description
Significance of the Benzo[b]thiophene Core in Organic Synthesis and Chemical Biology
The benzo[b]thiophene core is a privileged heterocyclic scaffold, meaning it is a common structural motif in biologically active compounds and approved pharmaceutical agents. nih.govresearchgate.net This bicyclic system, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is found in drugs such as the osteoporosis treatment raloxifene, the asthma medication zileuton, and the antifungal agent sertaconazole. wikipedia.org The planar, electron-rich nature of the benzo[b]thiophene ring system facilitates interactions with various biological targets, including enzymes and receptors. researchgate.net
In organic synthesis, benzo[b]thiophenes serve as versatile building blocks for the construction of more complex molecules. wikipedia.org A variety of synthetic methods have been developed for their preparation, including electrophilic and transition metal-catalyzed cyclization reactions. organic-chemistry.orgnih.gov The ability to introduce a wide range of substituents onto the benzo[b]thiophene core makes it an attractive target for synthetic chemists.
The broad spectrum of biological activities associated with benzo[b]thiophene derivatives is extensive, encompassing antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others. nih.govmdpi.com This has spurred considerable research into the synthesis and biological evaluation of novel benzo[b]thiophene analogs.
Rationale for Investigating the Specific Substitution Pattern of 5-Chloro-2-methylbenzo[b]thiophene
The Chloro Substituent : The introduction of a chlorine atom, a halogen, can significantly alter the electronic properties of the aromatic system through its inductive and resonance effects. This can modulate the compound's reactivity and its ability to engage in intermolecular interactions, such as hydrogen bonding and halogen bonding, which can be critical for binding to biological targets. Furthermore, the lipophilicity of the molecule is increased, which can affect its ability to cross cell membranes.
The Methyl Substituent : The methyl group at the 2-position can influence the molecule's steric profile and metabolic stability. It can act as a "metabolic blocker," preventing or slowing down enzymatic degradation at that position, which can lead to an improved pharmacokinetic profile. The methyl group also contributes to the molecule's lipophilicity.
The combination of these substituents on the benzo[b]thiophene scaffold allows for a systematic exploration of structure-activity relationships (SAR). By synthesizing and testing compounds like this compound, researchers can gain insights into how specific substitutions at defined positions impact biological activity, guiding the design of more potent and selective therapeutic agents.
Overview of Research Trajectories for Related Chemical Scaffolds
Research into chemical scaffolds related to this compound is multifaceted and dynamic. A primary focus is the continued exploration of their potential as therapeutic agents. This involves the synthesis of libraries of related compounds with variations in the nature and position of the halogen and alkyl substituents. For instance, researchers have investigated the antimicrobial activity of 3-halobenzo[b]thiophene derivatives, finding that chloro and bromo substitutions can be particularly effective. nih.gov
Another significant research trajectory is the development of new synthetic methodologies to access these substituted benzo[b]thiophenes with greater efficiency and control over regioselectivity. organic-chemistry.orgnih.gov This includes the use of novel catalysts and reaction conditions to facilitate the construction of the benzo[b]thiophene core and the introduction of desired functional groups.
Furthermore, there is growing interest in the application of these compounds in materials science. The electronic properties of benzo[b]thiophene derivatives make them potential candidates for use in organic electronics, such as organic field-effect transistors (OFETs). researchgate.net Research in this area focuses on tuning the electronic properties of the benzo[b]thiophene core through substitution to achieve desired material characteristics.
The study of the metabolic fate and potential toxicity of these compounds is another crucial area of research, ensuring that any potential therapeutic or material applications are safe and effective.
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClS |
|---|---|
Molecular Weight |
182.67 g/mol |
IUPAC Name |
5-chloro-2-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7ClS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 |
InChI Key |
TZRLJRADEMLICJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2 Methylbenzo B Thiophene and Its Precursors
Strategies for Constructing the Benzo[b]thiophene Ring System
The formation of the fused bicyclic structure of benzo[b]thiophene is a critical step in the synthesis of its derivatives. Key strategies include the cyclization of appropriately substituted phenyl thioethers and various intramolecular cyclocondensation pathways.
Cyclization Reactions Involving Substituted Phenyl Thioethers
A prominent and versatile method for constructing the benzo[b]thiophene core is through the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This approach allows for the formation of 2,3-disubstituted benzo[b]thiophenes. The reaction is typically mediated by an electrophilic sulfur source. For instance, the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as the electrophile has been shown to be effective. nih.gov This reagent facilitates the cyclization of various substituted o-alkynyl thioanisoles under moderate reaction conditions and at ambient temperatures, producing the corresponding benzo[b]thiophenes in excellent yields. nih.gov A key advantage of this method is the introduction of a valuable thiomethyl group during the cyclization process. nih.gov
Historically, other electrophiles have also been employed for this type of cyclization, including iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br₂), N-bromosuccinimide (NBS), phenylselenyl chloride (PhSCl), and phenylselenyl bromide (PhSeBr). nih.gov The choice of electrophile can influence the nature of the substituent at the 3-position of the resulting benzo[b]thiophene.
Intramolecular Cyclocondensation Pathways
Intramolecular cyclocondensation reactions provide another major route to the benzo[b]thiophene skeleton. One such pathway involves the cyclization of 2-{[(alkylsulfanyl)methyl]sulfanyl}benzonitriles. clockss.org In this method, a 2-halobenzonitrile is first treated with anhydrous disodium (B8443419) sulfide (B99878) to form a sodium 2-cyanobenzenethiolate intermediate. This intermediate then reacts with a chloromethyl sulfide to yield the 2-{[(alkylsulfanyl)methyl]sulfanyl}benzonitrile precursor. The crucial cyclization step is achieved by treating this precursor with a strong base like lithium diisopropylamide (LDA), which induces a cyclization to form a 2-(alkylsulfanyl)benzo[b]thiophen-3-amine. clockss.org
Another innovative approach involves the sulfur-mediated ring-opening cyclization of spirocyclopropanes. nih.gov Specifically, cyclohexane-1,3-dione-2-spirocyclopropanes react with sodium hydrosulfide, which acts as a sulfur-transfer reagent. This is followed by the addition of an acid to promote cyclization, affording tetrahydrobenzo[b]thiophen-4-one derivatives in high yields. nih.gov This method is notable for constructing the benzo[b]thiophene skeleton without relying on often difficult-to-prepare multisubstituted benzene (B151609) starting materials. nih.gov
Introduction of Halogen and Alkyl Substituents
The synthesis of the target molecule, 5-Chloro-2-methylbenzo[b]thiophene, requires the specific placement of a chlorine atom on the benzene ring and a methyl group on the thiophene (B33073) ring. This can be achieved either by starting with precursors that already contain these substituents or by introducing them onto a pre-formed benzo[b]thiophene core.
Regioselective Halogenation Approaches for the Benzene Ring
Achieving regioselective chlorination at the 5-position of the benzo[b]thiophene ring is a key challenge. A common and effective strategy is to begin the synthesis with a benzene-derived precursor that is already chlorinated at the para-position relative to the sulfur linkage. For example, using a 2,5-dichlorobenzonitrile (B1580750) as the starting material in the cyclization of 2-{[(alkylsulfanyl)methyl]sulfanyl}benzonitriles ensures that the resulting benzo[b]thiophene will have a chlorine atom at the 5-position. clockss.org
An alternative strategy involves the direct chlorination of the benzo[b]thiophene ring system. However, electrophilic substitution on benzo[b]thiophene typically occurs at the 3-position. chemicalbook.com Therefore, achieving selective chlorination at the 5-position often requires specific directing groups or reaction conditions. One reported method involves the reaction of methyl 2-arylethylcarbamates with thionyl chloride, which can induce cyclization to form a benzo[b]thiophene ring with concurrent chlorination of the aromatic ring. epa.gov
Methylation Strategies at the Thiophene Ring
The introduction of a methyl group at the 2-position of the benzo[b]thiophene ring can be accomplished through several synthetic routes. One approach is to utilize a precursor that will specifically lead to the formation of the 2-methyl derivative upon cyclization. The electrophilic cyclization of o-alkynyl thioanisoles is a powerful method for creating 2,3-disubstituted benzo[b]thiophenes, and by selecting the appropriate alkyne, a methyl group can be incorporated at the 2-position. nih.gov
Friedel-Crafts acylation offers another pathway. libretexts.orgcore.ac.uk A pre-formed benzo[b]thiophene can be acylated at the 2-position using an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. khanacademy.org The resulting 2-acylbenzo[b]thiophene can then be reduced to the 2-alkyl derivative. For example, a Clemmensen or Wolff-Kishner reduction can be employed to convert the ketone to a methyl group. youtube.com
Advanced Synthetic Protocols and Reagent Systems
Modern organic synthesis has introduced a range of advanced protocols and reagent systems that can be applied to the synthesis of this compound and its analogs.
Palladium-catalyzed C-H activation and arylation reactions have become powerful tools for the functionalization of heterocyclic compounds, including benzo[b]thiophenes. organic-chemistry.org These methods allow for the direct formation of carbon-carbon bonds on the heterocyclic core, providing efficient routes to substituted derivatives.
The Friedel-Crafts reaction remains a cornerstone of aromatic chemistry and is highly applicable to the synthesis of benzo[b]thiophene derivatives. libretexts.orgyoutube.com Both alkylation and acylation can be performed on the benzo[b]thiophene ring, although the regioselectivity needs to be carefully controlled. core.ac.ukkhanacademy.orgyoutube.com For example, acylation often favors the 2-position, providing a reliable method for introducing substituents at this site. core.ac.uk
Specific reagent systems have also been developed to facilitate key transformations. The use of dimethyl(thiodimethyl)sulfonium tetrafluoroborate for electrophilic cyclization is one such example, offering high yields under mild conditions. nih.gov For cyclization reactions, the combination of dimethyl sulfoxide (B87167) (DMSO) and thionyl chloride (SOCl₂) has been shown to be effective for the intramolecular cyclization of 2-alkynyl sulfides to form 3-(methylthio)-benzo[b]thiophenes. researchgate.net
Organometallic-Mediated Synthetic Routes
Organometallic reagents play a pivotal role in the synthesis of substituted benzo[b]thiophenes, offering efficient and regioselective pathways.
A common strategy involves the use of ortho-lithiation. researchgate.netacs.org For instance, the synthesis of regioselectively functionalized benzo[b]thiophenes can be achieved from m-halophenols. acs.org The process utilizes an O-carbamate directing group to facilitate selective ortho-lithiation, followed by trapping with a sulfur electrophile like dimethyl disulfide. acs.org Subsequent Sonogashira coupling with a terminal alkyne and a halocyclization reaction yields the desired benzo[b]thiophene derivative. acs.org
Palladium-catalyzed cross-coupling reactions are also instrumental. The Sonogashira coupling of terminal alkynes with 2-iodothioanisoles is a key step in forming 2-alkynylthioanisole intermediates, which can then undergo electrophilic cyclization. nih.gov Furthermore, palladium-catalyzed C-H arylation of thiophenes with aryl halides represents another powerful method for introducing substituents onto the benzo[b]thiophene core. organic-chemistry.orgacs.org
The use of organometallic compounds extends to the synthesis of complex derivatives. For example, ferrocenylbenzo[b]thiophenes have been prepared, inspired by the structure of raloxifene, a selective estrogen receptor modulator. acs.org
Lewis Acid-Catalyzed Transformations
Lewis acids are frequently employed to promote the cyclization step in benzo[b]thiophene synthesis. Polyphosphoric acid (PPA) is a classic reagent for this purpose. The synthesis of 5-chloro-3-methylbenzo[b]thiophene (B95242) can be accomplished by treating 1-[(4-chlorophenyl)thio]-2-propanone with PPA at elevated temperatures. prepchem.com The Lewis acidity of PPA facilitates the intramolecular electrophilic substitution reaction, leading to the formation of the thiophene ring.
Boron trifluoride etherate (BF₃·Et₂O) is another effective Lewis acid catalyst. It has been used to catalyze the reaction of thiophenes with m-chloroperbenzoic acid (m-CPBA) to generate thiophene S-monoxides, which can then undergo in-situ cycloaddition reactions. acs.org This method significantly enhances the yields of the oxidative cycloaddition of thiophenes. acs.org
Control of Regioselectivity in Benzo[b]thiophene Synthesis
Achieving the desired substitution pattern on the benzo[b]thiophene core is a critical challenge in its synthesis. The regioselectivity of the cyclization and subsequent functionalization reactions is governed by several factors.
Influence of Precursor Substitution Patterns
The substitution pattern of the starting materials profoundly influences the regiochemical outcome of the synthesis. For example, in the synthesis of benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide, the nature and position of the substituents on the vinylbenzene ring dictate the final substitution pattern of the product. organic-chemistry.org Electron-deficient groups on the precursor have been shown to enhance the reaction rate. organic-chemistry.org
Similarly, in the electrophilic cyclization of 2-alkynylthioanisoles, the substituents on both the alkyne and the thioanisole (B89551) ring direct the cyclization process. nih.gov The electronic nature of these substituents can influence the electron density at the positions involved in the ring closure.
Steric and Electronic Effects in Cyclization Reactions
In transition metal-catalyzed reactions, the choice of ligand can also influence regioselectivity. For instance, in the direct arylation of thiophenes, the regioselectivity can be controlled to favor either the α or β position depending on the catalytic system employed. acs.org The development of catalytic systems that allow for room-temperature β-arylation of benzo[b]thiophenes with high regioselectivity has been a significant advancement. acs.org
Chemical Reactivity and Reaction Mechanisms of 5 Chloro 2 Methylbenzo B Thiophene
Reactivity of the Thiophene (B33073) Moiety
The thiophene ring in 5-Chloro-2-methylbenzo[b]thiophene is a key site for various chemical transformations. Its electron-rich nature makes it susceptible to electrophilic attack, while also allowing for the possibility of nucleophilic additions under specific conditions.
Electrophilic Aromatic Substitution Reactions on the Thiophene Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. fiveable.memasterorganicchemistry.com In this process, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromatic system. fiveable.me The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex. uci.eduyoutube.com The rate-determining step is the initial attack of the electrophile on the aromatic ring. uci.edu
For thiophene and its derivatives, electrophilic substitution preferentially occurs at the C2 and C5 positions, as the positive charge in the intermediate sigma complex can be stabilized by the sulfur atom through resonance. In the case of 2-substituted thiophenes, electrophilic attack generally favors the C5 position. However, in this compound, the C2 position is already occupied by a methyl group. The directing effects of the substituents on the benzothiophene (B83047) ring system will influence the regioselectivity of further electrophilic substitutions. The methyl group at the C2 position is an activating group, while the chloro group at the C5 position is a deactivating group.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring.
Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric and sulfuric acids. youtube.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com
Friedel-Crafts Acylation and Alkylation: Addition of an acyl or alkyl group, respectively, typically using a Lewis acid catalyst. uci.edu
Nucleophilic Additions to the Thiophene Ring
While less common than electrophilic substitution due to the electron-rich nature of the thiophene ring, nucleophilic additions can occur, particularly when the ring is activated by strong electron-withdrawing groups. nih.gov These reactions typically proceed through a stepwise mechanism involving the initial addition of a nucleophile to the thiophene ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of a leaving group. nih.govlibretexts.org The presence of electron-withdrawing substituents is crucial for stabilizing the negative charge of the intermediate. libretexts.org
Reactivity of the Benzene (B151609) Moiety
The benzene portion of this compound also presents opportunities for chemical modification, primarily centered around the chlorine substituent.
Functional Group Transformations at the Chlorine Atom
The chlorine atom at the C5 position serves as a handle for introducing a variety of functional groups through cross-coupling reactions and can be a site for nucleophilic aromatic substitution under certain conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom on the benzene ring of this compound can act as an electrophilic partner in these transformations.
Suzuki Reaction: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. d-nb.infonih.gov The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds. d-nb.info The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |
| 2-bromo-5-(bromomethyl)thiophene | Various aryl boronic acids | Pd(PPh3)4 | K3PO4 | 1,4-dioxane/H2O | 2-(bromomethyl)-5-aryl-thiophenes | 25-76% | nih.gov |
| Methyl 5-bromobenzofuran-2-carboxylate | Various arylboronic acids | Pd(II)-complex | Cs2CO3 | Toluene | Methyl 5-arylbenzofuran-2-carboxylates | High | researchgate.net |
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species. youtube.comlibretexts.org This is followed by migratory insertion of the alkene into the palladium-carbon bond, a beta-hydride elimination to release the product, and finally, reductive elimination to regenerate the catalyst. youtube.com
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product | Reference |
| Iodobenzene | Styrene | Palladium chloride | Potassium acetate | Methanol | Stilbene | wikipedia.org |
| 2-bromonaphthalene | Ethyl crotonate | Pd EnCat®40 | AcONa | DMF | Ethyl (E)-3-(naphthalen-2-yl)but-2-enoate | frontiersin.org |
Nucleophilic aromatic substitution (SNA) on an unactivated aryl halide like the chloro group in this compound is generally difficult. libretexts.org Unlike SN1 and SN2 reactions, the direct displacement of the halide is hindered. libretexts.org However, SNA can proceed under specific conditions, often requiring harsh reaction conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.orgyoutube.com These electron-withdrawing groups stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack. libretexts.orglibretexts.orgyoutube.com In the absence of such activating groups, the reaction may proceed through a benzyne (B1209423) intermediate, which involves an elimination-addition mechanism. youtube.com
Reactivity of the Methyl Group
The methyl group at the C2 position of the this compound scaffold is a key site for chemical modification. Its reactivity is analogous to that of a benzylic methyl group, influenced by the adjacent aromatic benzothiophene ring system. This position is activated for various transformations, allowing for the introduction of diverse functional groups.
Side-Chain Functionalization Reactions
The functionalization of the 2-methyl group is a valuable strategy for elaborating the core structure of this compound. While specific studies on this exact molecule are limited, the reactivity can be inferred from related benzothiophene structures and general principles of side-chain reactions on aromatic compounds.
One of the most common transformations of an activated methyl group is oxidation. Under controlled conditions with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group can be oxidized to a carboxylic acid. libretexts.orgyoutube.com This would yield 5-chloro-benzo[b]thiophene-2-carboxylic acid. For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom. libretexts.orgyoutube.com
Another significant side-chain reaction is halogenation, particularly bromination, at the benzylic position. Reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator like light or peroxide, are commonly used for this purpose. libretexts.orgyoutube.com This reaction proceeds via a free radical mechanism and would convert the methyl group to a bromomethyl group, a versatile intermediate for further nucleophilic substitution reactions. youtube.com
The resulting haloalkyl derivative can then be converted into a variety of other functional groups. For instance, reaction with sodium cyanide could introduce a cyano group, which can be further hydrolyzed to a carboxylic acid. Alternatively, reaction with ammonia (B1221849) or amines can lead to the formation of amino derivatives. youtube.com
The table below summarizes potential side-chain functionalization reactions of the methyl group.
| Reaction Type | Reagent(s) | Potential Product |
| Oxidation | KMnO₄ or CrO₃/H₂SO₄ | 5-Chloro-benzo[b]thiophene-2-carboxylic acid |
| Bromination | N-Bromosuccinimide (NBS) | 2-(Bromomethyl)-5-chlorobenzo[b]thiophene |
| Cyanation (of brominated intermediate) | NaCN | 2-(5-Chlorobenzo[b]thiophen-2-yl)acetonitrile |
| Amination (of brominated intermediate) | NH₃ | (5-Chlorobenzo[b]thiophen-2-yl)methanamine |
Oxidation Chemistry of the Sulfur Heteroatom
The sulfur atom in the thiophene ring of this compound is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These oxidized derivatives are of interest due to their modified electronic properties and potential applications in medicinal chemistry and materials science.
Formation of Sulfoxides and Sulfones
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. acsgcipr.org The sulfur atom in benzothiophenes can be oxidized using a variety of oxidizing agents. The extent of oxidation, whether it stops at the sulfoxide (B87167) or proceeds to the sulfone, can often be controlled by the choice of oxidant and the reaction conditions. acsgcipr.orgorganic-chemistry.org
Common reagents for the oxidation of sulfides include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA), and metal-based oxidants. organic-chemistry.orgorganic-chemistry.org The oxidation of various aromatic and aliphatic sulfides to sulfoxides and sulfones can be achieved with good to excellent yields using 30% hydrogen peroxide in the presence of a recyclable silica-based tungstate (B81510) catalyst. organic-chemistry.org Another approach involves the use of urea-hydrogen peroxide and phthalic anhydride (B1165640) for a metal-free oxidation of sulfides to their corresponding sulfones. organic-chemistry.org
For the selective oxidation to sulfoxides, milder conditions and careful control of stoichiometry are generally required to prevent over-oxidation to the sulfone. acsgcipr.org A variety of catalytic systems have been developed for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org
The table below presents common oxidizing agents used for the conversion of sulfides to sulfoxides and sulfones.
| Oxidizing Agent | Product |
| Hydrogen Peroxide (H₂O₂) with catalyst | Sulfoxide or Sulfone |
| m-Chloroperoxybenzoic acid (MCPBA) | Sulfoxide or Sulfone |
| Urea-Hydrogen Peroxide/Phthalic Anhydride | Sulfone |
| Selectfluor | Sulfoxide or Sulfone |
Reaction Pathways in Complex Chemical Environments
The this compound core can participate in more complex reaction sequences, serving as a building block for the synthesis of larger, more intricate molecules. Benzothiophene derivatives are widely utilized in the creation of compounds with applications in pharmaceuticals and organic electronic materials. ktu.edunih.gov
The functional handles, namely the reactive methyl group and the oxidizable sulfur atom, along with potential reactions on the aromatic rings, allow for diverse synthetic strategies. For instance, the synthesis of benzothiophene derivatives is often a key step in the preparation of selective estrogen receptor modulators and other biologically active compounds. researchgate.net
In the context of materials science, the benzothiophene scaffold is a component of π-conjugated systems used in organic electronics. nih.gov The ability to functionalize the core structure allows for the fine-tuning of the electronic and photophysical properties of these materials.
Furthermore, benzothiophene derivatives can undergo various coupling reactions, such as Suzuki and Heck couplings, to form carbon-carbon bonds and construct more complex architectures. These reactions typically involve the introduction of a halide or other suitable coupling partner onto the benzothiophene ring system.
Derivatization and Advanced Functionalization Strategies for 5 Chloro 2 Methylbenzo B Thiophene
Synthesis of Polyheterocyclic Systems Incorporating the 5-Chloro-2-methylbenzo[b]thiophene Core
The rigid and planar structure of the benzo[b]thiophene moiety makes it an attractive building block for the construction of larger, polyheterocyclic systems. These extended π-systems are of significant interest for their potential electronic and photophysical properties.
Construction of 1,2-Dihetarylethenes
One important class of polyheterocyclic systems is the 1,2-dihetarylethenes, which feature a central carbon-carbon double bond connecting two heterocyclic units. These compounds are known for their applications in organic electronics and as photochromic materials. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer. wikipedia.orgyoutube.comorganic-chemistry.org
To incorporate the this compound scaffold into a 1,2-dihetarylethene structure, a suitable phosphonate (B1237965) or aldehyde derivative is required. A plausible synthetic route to the necessary phosphonate would involve the bromination of the 2-methyl group of this compound, followed by reaction with a phosphite (B83602) ester in a Michaelis-Arbuzov reaction. The resulting phosphonate can then be reacted with a heteroaromatic aldehyde in an HWE reaction to yield the desired 1,2-dihetarylethene.
Alternatively, the 2-methyl group can be oxidized to an aldehyde, 5-chloro-2-formylbenzo[b]thiophene. This aldehyde can then react with a phosphonate-functionalized heterocycle in an HWE reaction. The stereochemistry of the resulting alkene is typically controlled to be the (E)-isomer, which is often favored thermodynamically. wikipedia.org
A general representation of the HWE approach is shown below:
| Reactant A | Reactant B | Product |
| 5-Chloro-2-(diethoxyphosphorylmethyl)benzo[b]thiophene | Heteroaryl-aldehyde | (E)-1-(5-Chloro-2-benzothienyl)-2-(heteroaryl)ethene |
| 5-Chloro-2-formylbenzo[b]thiophene | Heteroaryl-methylphosphonate | (E)-1-(5-Chloro-2-benzothienyl)-2-(heteroaryl)ethene |
Integration into Dihydropyrimidine (B8664642) Scaffolds
Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds with a wide range of biological activities. The Biginelli reaction, a one-pot three-component condensation, is the most common method for their synthesis. wikipedia.org This reaction typically involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793), often under acidic catalysis. wikipedia.org
The commercially available 5-chlorobenzo[b]thiophene-2-carbaldehyde can serve as the aldehyde component in the Biginelli reaction. sigmaaldrich.com By reacting this aldehyde with ethyl acetoacetate (B1235776) and urea or thiourea, a dihydropyrimidine derivative bearing the this compound moiety at the 4-position can be readily synthesized. The use of thiourea would lead to the corresponding dihydropyrimidine-2-thione.
| Aldehyde | β-Ketoester | Urea/Thiourea | Product |
| 5-Chlorobenzo[b]thiophene-2-carbaldehyde | Ethyl acetoacetate | Urea | 4-(5-Chloro-2-benzothienyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one-5-carboxylic acid ethyl ester |
| 5-Chlorobenzo[b]thiophene-2-carbaldehyde | Ethyl acetoacetate | Thiourea | 4-(5-Chloro-2-benzothienyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2-thione-5-carboxylic acid ethyl ester |
Functional Group Interconversions on Derived Structures
Once the core this compound is incorporated into larger heterocyclic systems, further functionalization can be achieved through various interconversions of the existing functional groups.
Generation of Bioactive Analogs via Nucleophilic Substitution
The chlorine atom at the 5-position of the benzo[b]thiophene ring is a key handle for introducing further diversity through nucleophilic aromatic substitution (SNA) reactions. While the benzene (B151609) ring of benzothiophene (B83047) is generally less reactive towards nucleophiles than the thiophene (B33073) ring, the presence of activating groups can facilitate such substitutions. uoanbar.edu.iq In the context of the synthesized dihydropyrimidine derivatives, the extended conjugation and the presence of various functional groups can influence the reactivity of the 5-chloro substituent.
For instance, reaction with various amines can lead to the corresponding 5-amino derivatives. This approach has been used in the synthesis of bioactive compounds, where the amino group can act as a crucial pharmacophore. rsc.org The reaction conditions for such substitutions typically involve heating the chloro-substituted compound with an excess of the amine, sometimes in the presence of a catalyst. rsc.org
Furthermore, the dihydropyrimidine-2-thione synthesized via the Biginelli reaction offers another site for nucleophilic substitution. The thione can be converted to a more reactive 2-methylthio group, which can then be displaced by various nucleophiles to generate a library of C-2 functionalized dihydropyrimidines.
Development of Chemical Tools for Structure-Activity Relationship (SAR) Investigations
To explore the potential of this compound derivatives as therapeutic agents, a systematic investigation of their structure-activity relationships (SAR) is crucial. This involves the synthesis of a library of analogs with targeted modifications to identify the key structural features responsible for biological activity.
Based on the derivatization strategies discussed above, a variety of analogs can be prepared. For example, in the dihydropyrimidine series, the following modifications can be systematically explored:
Variation of the substituent at the 5-position of the benzo[b]thiophene ring: The chloro group can be replaced by other halogens (fluoro, bromo) or by different nucleophiles (amines, alkoxides, thiols) to probe the effect of electronics and sterics at this position.
Modification of the dihydropyrimidine ring: The ester group at the 5-position of the DHPM ring can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. The methyl group at the 6-position can be replaced by other alkyl or aryl groups by using different β-dicarbonyl compounds in the Biginelli reaction.
Substitution on the N1 and N3 positions of the dihydropyrimidine ring: The use of substituted ureas or thioureas in the Biginelli reaction allows for the introduction of various groups at the N1 and N3 positions.
By systematically synthesizing and testing these analogs, a comprehensive SAR profile can be established, providing valuable insights for the design of more potent and selective bioactive compounds.
Application as Building Blocks in Organic Material Synthesis
The unique electronic and photophysical properties of benzothiophene-containing molecules make them promising candidates for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgrsc.orgacs.org The this compound unit can be incorporated into conjugated polymers and small molecules for these applications.
The chloro substituent at the 5-position offers a convenient site for cross-coupling reactions, such as the Suzuki coupling. nih.govlibretexts.org This allows for the facile connection of the benzothiophene unit to other aromatic or heteroaromatic building blocks, leading to the formation of extended π-conjugated systems. The methyl group at the 2-position can also be functionalized to serve as a point of attachment for polymerization or further derivatization.
The presence of the chloro and methyl groups can also influence the physical properties of the resulting materials, such as their solubility, morphology, and energy levels (HOMO/LUMO). For instance, the introduction of a chloro substituent has been shown to affect the photovoltaic performance of benzodithiophene-based polymers. acs.org By carefully designing the polymer structure incorporating this compound, it is possible to tune the material properties for optimal device performance.
Recent studies have shown that simple benzo[b]thiophene derivatives, including 5-chlorobenzo[b]thiophene, can be used as solid additives to improve the morphology and performance of organic solar cells. acs.org This suggests that even without being a direct part of the polymer backbone, this compound and its derivatives could play a role in optimizing the performance of organic electronic devices.
Precursors for Photosensitive Components
The inherent photophysical potential of the benzo[b]thiophene core can be unlocked through targeted derivatization. Research has demonstrated that this compound is a valuable precursor for creating novel photochromic compounds, which are materials that can reversibly change their color upon exposure to light. These properties make them highly suitable for applications in optical memory devices and other light-sensitive technologies.
A key strategy involves the synthesis of 1,2-dihetarylethenes incorporating the this compound moiety. These compounds have been shown to exhibit significant photochromic behavior in solution. The synthesis of two such derivatives, 1,2-bis(5-chloro-2-methylbenzo[b]thiophen-3-yl)cyclopentene and 1,2-bis(5-chloro-2-methylbenzo[b]thiophen-3-yl)perfluorocyclopentene, has been successfully achieved starting from this compound. acs.org
The synthetic pathway to these photosensitive molecules involves distinct steps. For the cyclopentene-bridged derivative, the process begins with the Friedel-Crafts acylation of this compound with glutaryl chloride in the presence of aluminum chloride to form a diketone intermediate. This diketone then undergoes an intramolecular McMurry coupling reaction using a zinc/titanium tetrachloride system to yield the final 1,2-dihetarylethene. acs.org
Alternatively, the perfluorocyclopentene-bridged analogue is synthesized through a different route. First, this compound is brominated at the 3-position. This is followed by a lithiation step at low temperatures and subsequent coupling with perfluorocyclopentene to afford the desired photochromic compound. acs.org These synthetic strategies highlight the versatility of this compound as a foundational block for more complex, functional molecules.
Table 1: Synthesized Photosensitive Derivatives of this compound
| Compound Name | Starting Material | Key Intermediates | Synthetic Approach | Potential Application |
| 1,2-bis(5-chloro-2-methylbenzo[b]thiophen-3-yl)cyclopentene | This compound | 1,5-bis(5-chloro-2-methylbenzo[b]thiophen-3-yl)pentane-1,5-dione | Friedel-Crafts acylation followed by McMurry coupling | Photosensitive components |
| 1,2-bis(5-chloro-2-methylbenzo[b]thiophen-3-yl)perfluorocyclopentene | This compound | 3-Bromo-5-chloro-2-methylbenzo[b]thiophene | Bromination, lithiation, and coupling with perfluorocyclopentene | Photosensitive components |
Monomer Synthesis for Advanced Polymers
The same structural features that make derivatives of this compound interesting for photosensitive applications also position them as promising candidates for the synthesis of advanced polymers. The dihetarylethenes described previously are not only photochromic in their own right but are also considered valuable building blocks for the creation of various monomers. acs.org The introduction of polymerizable functional groups onto these or other derivatives of this compound could lead to the development of novel polymers with unique optical and electronic properties.
While the direct polymerization of derivatives of this compound is an emerging area of research, the broader field of benzothiophene-based polymers provides a strong precedent for their potential. For instance, various substituted benzothiophenes are copolymerized with other aromatic units to create materials for organic solar cells. acs.org These polymers often exhibit reduced band gaps, making them suitable for photovoltaic applications.
One common approach to creating such polymers is through cross-coupling reactions like Stille or Yamamoto coupling. These methods allow for the controlled assembly of monomer units into well-defined polymer chains. For example, benzothiophene-containing monomers can be copolymerized with thiophene units to produce materials for organic electronics. The properties of the resulting polymers, such as their solubility and performance in devices, can be fine-tuned by modifying the substituents on the monomeric units.
Furthermore, the concept of creating alternating copolymers is a well-established strategy. For example, benzothiophene has been successfully copolymerized with maleic anhydride (B1165640) via self-stabilized precipitation polymerization to yield microspheres with high thermal stability and interesting fluorescence properties. rsc.org This demonstrates the utility of benzothiophene as a monomer in free-radical polymerization, expanding the scope of potential polymer architectures.
The isomerization of benzothiophene-substituted polymers has also been shown to have a significant impact on the morphology and performance of all-polymer solar cells. rsc.org By carefully designing the linkage of the benzothiophene side chains on a polymer backbone, it is possible to control the aggregation behavior and compatibility with other components in a blend, ultimately leading to more efficient devices. rsc.org These examples from the broader class of benzothiophene-based polymers underscore the potential of this compound derivatives as monomers for a new generation of advanced materials.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 5-Chloro-2-methylbenzo[b]thiophene in solution. Both ¹H and ¹³C NMR are employed to map out the carbon skeleton and the placement of protons. While specific spectral data for this compound is available, a detailed analysis can be performed by comparing its expected chemical shifts with those of closely related analogs such as 5-methylbenzo[b]thiophene (B82666) and 2-methylbenzo[b]thiophene. nih.govspectrabase.comnih.gov
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the following proton signals are anticipated:
Methyl Protons (C2-CH₃): A sharp singlet is expected for the three equivalent protons of the methyl group, typically appearing in the upfield region of the aromatic section.
Thiophene (B33073) Proton (H3): This proton on the thiophene ring is expected to show a signal that is influenced by the adjacent methyl group.
Aromatic Protons (H4, H6, H7): The protons on the benzene (B151609) ring will exhibit characteristic splitting patterns (doublets and doublet of doublets) based on their coupling with adjacent protons. The presence of the electron-withdrawing chlorine atom at the C5 position will deshield the neighboring protons (H4 and H6), causing their signals to shift downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure. The chemical shifts are influenced by the local electronic environment, with carbons bonded to the electronegative sulfur and chlorine atoms, as well as the quaternary carbons of the fused ring system, showing characteristic downfield shifts. docbrown.infodocbrown.info The methyl carbon will appear at a characteristic upfield chemical shift. docbrown.info
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
| C2-CH₃ | ~2.5 | Singlet |
| H3 | ~7.0-7.2 | Singlet/Multiplet |
| H4 | ~7.7-7.9 | Doublet |
| H6 | ~7.2-7.4 | Doublet of Doublets |
| H7 | ~7.6-7.8 | Doublet |
| Carbon | Expected Chemical Shift (ppm) |
| C2-CH₃ | ~15-20 |
| C2 | ~140-145 |
| C3 | ~120-125 |
| C3a | ~138-140 |
| C4 | ~125-130 |
| C5 | ~130-135 |
| C6 | ~120-125 |
| C7 | ~120-125 |
| C7a | ~135-140 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is utilized to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. While a specific mass spectrum for this compound is noted to be available chemsrc.com, analysis of related compounds such as 5-methylbenzo[b]thiophene provides insight into the expected fragmentation. nih.govnist.gov
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Key expected fragmentation pathways include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺.
Loss of a chlorine atom (•Cl): This would lead to a fragment at [M-35]⁺ and [M-37]⁺.
Cleavage of the thiophene ring: This can lead to various smaller fragment ions.
| Ion | m/z (for ³⁵Cl) | Identity |
| [M]⁺ | 182 | Molecular Ion |
| [M+2]⁺ | 184 | Isotopic Molecular Ion |
| [M-CH₃]⁺ | 167 | Loss of methyl radical |
| [M-Cl]⁺ | 147 | Loss of chlorine atom |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound by detecting the vibrational modes of its bonds. libretexts.orgpressbooks.publibretexts.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display a series of absorption bands that are characteristic of its structural features. chemsrc.com
Aromatic C-H stretching: These vibrations are typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: The methyl group protons will show stretching vibrations just below 3000 cm⁻¹.
C=C aromatic stretching: The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to several bands in the 1600-1450 cm⁻¹ region.
C-S stretching: The carbon-sulfur bond in the thiophene ring will have a characteristic absorption in the fingerprint region.
C-Cl stretching: The carbon-chlorine bond is expected to show a strong absorption in the lower frequency region of the spectrum, typically around 800-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying the symmetric vibrations of the aromatic rings and the C-S bond.
| Vibrational Mode | Expected IR Absorption (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-H Bending | 1450 - 1350 |
| C-Cl Stretch | 800 - 600 |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the conjugated π-system of this compound. The benzothiophene (B83047) core is a chromophore that absorbs UV light, leading to the promotion of electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to show multiple absorption bands, characteristic of the π → π* transitions within the aromatic system. The fusion of the benzene and thiophene rings creates an extended conjugated system, which typically results in absorption at longer wavelengths compared to the individual parent heterocycles. researchgate.net The presence of the chloro and methyl substituents may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzothiophene.
| Transition Type | Expected λmax (nm) |
| π → π* | ~230 - 300 |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While a specific crystal structure for this compound has not been detailed in the searched literature, analysis of related benzothiophene derivatives provides insight into the likely solid-state conformation and intermolecular interactions. nih.gov
A crystallographic study of this compound would reveal:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Planarity: Confirmation of the planarity of the benzothiophene ring system.
Intermolecular interactions: Identification of any significant intermolecular forces, such as π-π stacking or halogen bonding, that govern the crystal packing.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules in the unit cell. |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. The most common methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For this compound, GC can be used to determine its purity with high accuracy. avantorsciences.com When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the compound and any impurities. researchgate.net The choice of the GC column (stationary phase) is critical for achieving good separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of a wide range of organic compounds. cookechem.com For this compound, reversed-phase HPLC is a common method for purity analysis and preparative separation. A suitable stationary phase (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water would be employed. Detection is typically achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance.
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector |
| GC | Polydimethylsiloxane (or similar) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometer (MS) |
| HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water | UV-Vis or Diode Array (DAD) |
Computational and Theoretical Studies of 5 Chloro 2 Methylbenzo B Thiophene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research, offering a balance between accuracy and computational cost.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Chloro-2-methylbenzo[b]thiophene, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to determine its optimized molecular geometry and fundamental vibrational frequencies. researchgate.net
The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in assessing the molecule's reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
The analysis of HOMO and LUMO can also be used to determine various molecular properties, including chemical potential, hardness, softness, and electronegativity. researchgate.net These global reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity.
Prediction of Reaction Pathways and Transition States
Theoretical calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. By calculating the potential energy surface for a given reaction, researchers can predict the most likely mechanisms, intermediates, and products. This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions involving this compound.
The search for transition states, which are saddle points on the potential energy surface, is a crucial step in this process. The energy of the transition state determines the activation energy of the reaction, providing a quantitative prediction of the reaction rate. While specific studies on this compound are not widely published, the methodologies for such predictions are well-established in computational chemistry.
Molecular Orbital Analysis and Electrostatic Potential Maps
Molecular orbital (MO) analysis provides a detailed picture of the electron distribution within a molecule. The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) are particularly informative. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiophene (B83047) ring system, while the LUMO may have significant contributions from the atoms of the thiophene (B33073) ring and the chloro-substituent.
Electrostatic potential (ESP) maps are another valuable tool, providing a visual representation of the charge distribution on the molecular surface. scispace.com These maps use a color scale to indicate regions of negative and positive electrostatic potential, which correspond to areas that are, respectively, attractive and repulsive to a positive point charge. Red, electron-rich regions indicate potential sites for electrophilic attack, while blue, electron-poor regions suggest sites for nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the sulfur and chlorine atoms due to their high electronegativity, and a more positive potential on the hydrogen atoms.
| Property | Value |
| HOMO Energy | -6.275 eV |
| LUMO Energy | -1.880 eV |
| Energy Gap (ΔE) | 4.395 eV |
| Note: The values presented in this table are representative and based on DFT calculations for structurally similar compounds. Actual values for this compound would require specific calculations. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a relatively rigid molecule like this compound, conformational analysis via MD simulations can reveal the accessible rotational and vibrational modes under different conditions, such as in various solvents or at different temperatures. This information is crucial for understanding how the molecule might interact with its environment, including biological receptors or catalyst surfaces.
Cheminformatics and QSAR Modeling for Structural Analog Exploration
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for exploring the chemical space around a lead compound. nih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a physical property. nih.gov
For this compound, QSAR studies could be employed to design new analogues with enhanced properties. This would involve generating a dataset of related benzothiophene derivatives with known activities, calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for each, and then using statistical methods to build a predictive model. Such models can then be used to screen virtual libraries of novel compounds, prioritizing those with the highest predicted activity for synthesis and testing, thereby saving significant time and resources. nih.gov
Predictive Modeling for Synthetic Pathway Optimization
Computational chemistry is increasingly being used to predict and optimize synthetic routes. By evaluating the thermodynamics and kinetics of different potential reaction steps, it is possible to identify the most efficient and highest-yielding pathways for the synthesis of a target molecule like this compound.
These predictive models can take into account various factors, including the choice of reagents, catalysts, solvents, and reaction conditions. By simulating different synthetic strategies, chemists can identify potential pitfalls, such as the formation of unwanted byproducts, and design more effective and sustainable synthetic protocols. While specific predictive models for the synthesis of this compound are proprietary or not publicly available, the general approach represents a significant advancement in the field of chemical synthesis.
Molecular Interactions and Chemical Biology Research Focus
Investigation of Ligand-Receptor Interactions
The 5-Chloro-2-methylbenzo[b]thiophene scaffold has been instrumental in the development of ligands for G protein-coupled receptors (GPCRs), a large family of receptors involved in various physiological processes.
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for type 2 diabetes and other metabolic diseases. mdpi.commdpi.com It is activated by long-chain fatty acids and stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion. mdpi.comnih.gov
Researchers have designed and synthesized novel GPR120 agonists based on the benzo[b]thiophene structure to improve upon earlier agonists like TUG-891. mdpi.comresearchgate.net In one such study, a series of compounds were developed where the introduction of a methyl group at the ortho position of a related scaffold improved GPR120 agonistic activity. mdpi.com Molecular docking studies of these benzothiophene-related agonists have shown that they can fit into the active site of the GPR120 receptor. A key interaction involves the formation of a hydrogen bond with the amino acid residue Arg99, which is crucial for receptor activation. mdpi.comresearchgate.net This interaction stabilizes the ligand within the binding pocket, initiating the downstream signaling cascade that leads to the therapeutic effects.
The effectiveness of a ligand is determined by its binding affinity and its selectivity for the intended target over other receptors. For GPR120 agonists derived from the benzo[b]thiophene core, these parameters have been extensively studied. For instance, compounds have been developed that show excellent agonistic activity for GPR120 with high selectivity over the related GPR40 receptor. mdpi.com
One study reported a compound, 2f, which demonstrated potent GPR120 agonistic activity while its activity against GPR40 was negligible (EC50 > 50 μM), indicating high selectivity. mdpi.com Similarly, another benzo[b]thiophene derivative, compound 11b, also showed excellent GPR120 agonistic activity. mdpi.comresearchgate.net The selectivity of these compounds is critical for minimizing off-target effects.
Beyond GPR120, other benzothiophene (B83047) derivatives have been investigated for their binding affinity to other receptors. For example, certain benzo[b]thiophene amino carboxylates have been identified as potent and selective agonists for the S1P4 receptor, a subtype of the sphingosine-1-phosphate receptors, with no activity against other S1P receptor subtypes. nih.gov Furthermore, different derivatives have been synthesized and evaluated for their binding affinity to serotonin (B10506) 5-HT1A receptors. researchgate.net
Table 1: GPR120 Agonist Activity This table is interactive. You can sort and filter the data.
| Compound | GPR120 EC50 (μM) | Selectivity over GPR40 (EC50 > μM) | Reference |
|---|---|---|---|
| 2f | Data not specified, but noted as "excellent" | > 50 | mdpi.com |
| 6f | Data not specified, but noted as "excellent" | > 50 | mdpi.com |
| 11b | Data not specified, but noted as "excellent" | Not specified | mdpi.comresearchgate.net |
| TUG-891 (Reference) | Data not specified, but used as positive control | Not specified | mdpi.com |
Enzyme Modulation Mechanisms
In addition to receptor binding, derivatives of this compound have been shown to modulate the activity of various enzymes, particularly kinases, through direct binding interactions.
The benzothiophene scaffold has been utilized to develop potent inhibitors of several protein kinases, which are key targets in cancer therapy due to their role in cell signaling and proliferation. nih.gov Optimization of a series of benzothiophene inhibitors led to the discovery of analogs with significant potency in cell-based assays against MAP kinase-activated protein kinase 2 (MK2). nih.gov The selectivity of these inhibitors can often be rationalized by examining X-ray crystal structures of the inhibitor-enzyme complex, which reveal key interactions within the ATP-binding site. nih.gov
More recently, 5-hydroxybenzothiophene derivatives have been developed as multi-target kinase inhibitors. nih.gov One such derivative, compound 16b , emerged as a potent inhibitor against a panel of kinases, demonstrating the versatility of the benzothiophene core in designing enzyme inhibitors. nih.gov
Table 2: Kinase Inhibition by Benzothiophene Derivative 16b This table is interactive. You can sort and filter the data.
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| Clk4 | 11 | nih.gov |
| DRAK1 | 87 | nih.gov |
| Haspin | 125.7 | nih.gov |
| Clk1 | 163 | nih.gov |
| Dyrk1B | 284 | nih.gov |
| Dyrk1A | 353.3 | nih.gov |
The formation of covalent adducts with biological nucleophiles represents a mechanism of irreversible inhibition. While the this compound scaffold itself is not inherently reactive in this manner, modifications to the core structure could introduce reactive groups (e.g., Michael acceptors) capable of forming covalent bonds. However, based on the reviewed literature, the primary mechanism of action for the majority of studied this compound derivatives in receptor and enzyme modulation involves non-covalent, reversible binding interactions within specific binding pockets. There is currently no significant body of research indicating that this specific compound or its immediate derivatives primarily act via the formation of covalent adducts with biological nucleophiles. nih.govnih.govnih.gov
Design and Synthesis of Chemical Probes for Biological Target Identification
The this compound scaffold serves as a valuable starting point for the design and synthesis of chemical probes aimed at identifying and validating biological targets. rsc.orgprepchem.com By systematically modifying the core structure and observing the effects on biological activity—a process known as structure-activity relationship (SAR) studies—researchers can develop highly potent and selective molecules. mdpi.com
These efforts have led to the creation of benzothiophene-based compounds that can probe the function of various biological systems, including GPCRs like GPR120 and S1P4, and enzyme families such as kinases and cholinesterases. nih.govnih.govnih.gov For example, the development of selective GPR120 agonists has provided tools to explore the receptor's role in metabolic regulation. mdpi.com Similarly, the synthesis of multi-target kinase inhibitors based on the hydroxybenzothiophene core offers probes to investigate complex signaling networks in cancer cells. nih.gov These chemical probes are essential for elucidating the physiological roles of their targets and for the initial stages of drug discovery.
Future Research Directions and Unexplored Avenues
Development of Sustainable and Efficient Synthetic Routes
The synthesis of substituted benzo[b]thiophenes, including 5-Chloro-2-methylbenzo[b]thiophene, has traditionally faced challenges. chemistryviews.org Future research will undoubtedly focus on creating more sustainable and efficient synthetic pathways. This involves moving away from harsh reagents and reaction conditions towards greener alternatives.
Key research avenues include:
Catalyst-Free and Metal-Free Reactions: Developing synthetic methods that eliminate the need for expensive and potentially toxic metal catalysts is a significant goal. organic-chemistry.org Iodine-catalyzed cascade reactions of thiophenols with alkynes, performed under solvent-free conditions, represent an economically and environmentally attractive approach to various benzothiophenes. organic-chemistry.org
Electrochemical Synthesis: An electrochemical approach for creating C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates has been shown to be both practical and efficient, operating without the need for oxidants or catalysts. organic-chemistry.org Exploring similar electrochemical methods for the synthesis of this compound could lead to greener and more scalable production.
Photocatalytic Radical Annulation: The use of visible light to initiate photoredox catalysis, such as the reaction of o-methylthio-arenediazonium salts with alkynes, offers a regioselective route to substituted benzothiophenes. organic-chemistry.org Further investigation into photocatalytic methods for the synthesis of this compound is a promising area of research.
One-Pot Syntheses: Developing one-pot methods, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. A one-step synthesis of benzo[b]thiophenes from o-silylaryl triflates and alkynyl sulfides has been demonstrated, showcasing good functional group tolerance. chemistryviews.orgrsc.org
| Synthesis Strategy | Key Features | Potential Advantages for this compound |
| Catalyst-Free Reactions | Avoids the use of metal catalysts. organic-chemistry.org | Reduced cost, lower toxicity, and simplified purification. |
| Electrochemical Synthesis | Utilizes electricity to drive reactions. organic-chemistry.org | Green, high efficiency, and potential for scalability. |
| Photocatalytic Annulation | Uses light to initiate reactions. organic-chemistry.org | Mild reaction conditions and high regioselectivity. |
| One-Pot Syntheses | Combines multiple steps in a single reactor. chemistryviews.orgrsc.org | Increased efficiency, reduced waste, and lower operational costs. |
Discovery of Novel Reactivity Patterns and Transformations
The reactivity of the benzothiophene (B83047) core is a rich area for exploration. numberanalytics.com Understanding and harnessing new reaction pathways for this compound can lead to the creation of novel derivatives with unique properties.
Future research in this area could focus on:
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for modifying complex molecules. Investigating palladium-catalyzed C-H arylation of the benzothiophene ring could provide a direct route to new derivatives. organic-chemistry.org
Cycloaddition Reactions: The benzothiophene scaffold can participate in various cycloaddition reactions, such as Diels-Alder reactions, which can be used to build more complex molecular architectures. numberanalytics.com
Carbothiolation Reactions: Gold-catalyzed carbothiolation reactions of α-alkoxy alkylortho-alkynyl phenyl sulfides have been used to synthesize 2,3-disubstituted benzothiophenes. rsc.org Applying this methodology to precursors of this compound could yield novel compounds.
Asymmetric Carbonylative Coupling: The development of enantioselective carbonylative coupling reactions, which can introduce chiral carbonyl-containing groups, opens up possibilities for creating stereochemically defined derivatives of this compound. acs.org
Exploration of Advanced Material Applications
Benzothiophene derivatives are recognized for their potential in materials science, particularly in the field of organic electronics. numberanalytics.comacs.org The unique electronic properties of the benzothiophene ring system make it an attractive building block for new materials. numberanalytics.com
Promising areas for future research include:
Organic Semiconductors: Benzothieno[3,2-b]benzothiophene (BTBT) and its derivatives have shown excellent performance as organic semiconductors in organic field-effect transistors (OFETs). acs.orgnih.gov Investigating the properties of oligomers and polymers incorporating the this compound unit could lead to the development of new high-performance semiconductor materials. acs.org
Organic Photovoltaics (OPVs): The tunable electronic properties of benzothiophenes make them suitable candidates for use in organic solar cells. nih.gov Research into the synthesis and characterization of new this compound-based materials for OPV applications is a promising avenue.
Fluorescent Materials: Benzothieno[3,2-b]benzothiophene S-oxides have been shown to exhibit high quantum yields and long excited state lifetimes, making them interesting for fluorescence-based applications. nih.gov Exploring the synthesis and photophysical properties of oxidized derivatives of this compound could lead to new fluorescent materials.
| Application Area | Key Properties of Benzothiophenes | Potential Role of this compound |
| Organic Semiconductors | High charge carrier mobility, tunable electronic properties. numberanalytics.comacs.orgnih.gov | As a building block for new high-performance organic transistors. |
| Organic Photovoltaics | Tunable optical and electrical properties. numberanalytics.comnih.gov | As a component in the active layer of organic solar cells. |
| Fluorescent Materials | High quantum yields and thermal stability in oxidized forms. nih.gov | As a core for novel fluorescent dyes and sensors. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govmdpi.com These tools can accelerate the discovery and development of new compounds and synthetic routes.
Future research directions include:
Predictive Modeling: Using ML algorithms to predict the properties and reactivity of new this compound derivatives can guide synthetic efforts towards compounds with desired characteristics. nih.govresearchgate.net
Computer-Aided Synthesis Planning (CASP): AI-driven tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that a human chemist might overlook. mdpi.com
Automated Synthesis: The integration of AI with robotic platforms can enable the automated synthesis and testing of new compounds, significantly accelerating the design-make-test-analyze cycle. nih.gov
Deepening Understanding of Molecular Recognition Principles
Supramolecular chemistry, which studies the interactions between molecules, is crucial for understanding how molecules recognize each other and assemble into larger structures. taylorandfrancis.commdpi.com A deeper understanding of the molecular recognition properties of this compound can inform its application in various fields.
Key areas for future investigation include:
Host-Guest Chemistry: Investigating the ability of this compound and its derivatives to act as guests in host molecules, such as cyclodextrins or calixarenes, could lead to new applications in areas like drug delivery and sensing. mdpi.com
Self-Assembly: Studying the self-assembly of this compound-based molecules into well-defined nanostructures is a promising area of research. taylorandfrancis.com The interplay of non-covalent interactions, such as π-π stacking and halogen bonding, can be harnessed to create new functional materials.
Supramolecular Polymerization: The use of molecules that can reversibly assemble into long polymer-like chains through non-covalent interactions is a growing field. rsc.orgyoutube.com Exploring the potential of this compound derivatives to form supramolecular polymers could lead to the development of new smart materials that respond to external stimuli.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to advancements in sustainable chemistry, materials science, and our fundamental understanding of molecular interactions.
Q & A
Q. What safety protocols are critical when handling this compound and its reactive intermediates?
- Protocols : Use fume hoods for reactions releasing HCl gas. For diazo intermediates (e.g., 5-(1-diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate), avoid shock or friction and store at –20°C in inert atmospheres. Monitor thermal stability via DSC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
